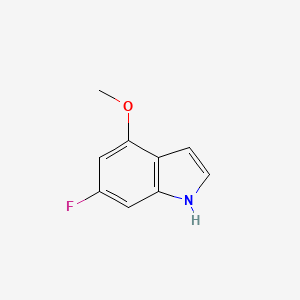

6-fluoro-4-methoxy-1H-indole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antioxidant and Cytotoxic Properties

6-methoxytetrahydro-β-carboline derivatives, closely related to 6-fluoro-4-methoxy-1H-indole, have been investigated for their antioxidant and cytotoxicity properties. These derivatives exhibited moderate antioxidant activities and mild toxicity on non-tumorous cell lines. The research suggests that such compounds can be generated via the Maillard reaction and hold potential as antioxidants with safer profiles compared to traditional treatments like 5-fluorouracil and cisplatin (Goh et al., 2015).

Antibacterial and Antioxidant Activities

A novel series of fluoro/methoxy indole analogues was synthesized, showing significant antibacterial and antioxidant activities. The antibacterial activities of these compounds were especially notable against S. epidermidis, S. aureus, and E. coli. Additionally, the antioxidant activity was highlighted, demonstrating the potential of such compounds in treating infections and preventing oxidative stress-related damage (Shaik et al., 2021).

Antimicrobial and Anti-inflammatory Applications

Research into 2-(2'/3'/4'/6'-substituted phenyl)-1H-indoles has shown that compounds bearing amino, methyl, methoxy, hydroxyl, and fluoro groups exhibit better anti-inflammatory, antioxidant, and antimicrobial activities. These findings indicate the broad application potential of such indole derivatives in treating inflammation and microbial infections while also providing antioxidant benefits (Sravanthi et al., 2015).

Anticancer Properties

Indole derivatives, including those related to 6-fluoro-4-methoxy-1H-indole, have been explored for their anticancer properties. One study found that certain indole-based compounds interfered with HIV-1 attachment, suggesting potential therapeutic applications in the treatment of HIV (Wang et al., 2009). Another investigation into substituted 2-phenyl-1H-indoles revealed potent antioxidant activity in assays, indicating their potential in cancer prevention and treatment due to their ability to scavenge free radicals (Karaaslan et al., 2013).

Propriétés

IUPAC Name |

6-fluoro-4-methoxy-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c1-12-9-5-6(10)4-8-7(9)2-3-11-8/h2-5,11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTYWJOYRVOVQDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C=CN2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646245 |

Source

|

| Record name | 6-Fluoro-4-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-fluoro-4-methoxy-1H-indole | |

CAS RN |

885521-02-8 |

Source

|

| Record name | 6-Fluoro-4-methoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

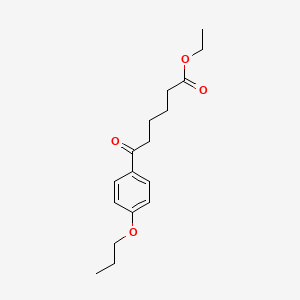

![Ethyl 8-[4-(N,N-diethylamino)phenyl]-8-oxooctanoate](/img/structure/B1343589.png)